REACTION_SMILES
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[Cl:12][S:13](=[O:14])(=[O:15])[OH:16].[Cl:17][CH2:18][Cl:19].[O:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[CH2:8][C:9](=[O:10])[NH2:11]>>[O:1]([c:2]1[cH:3][cH:4][c:5]([S:13]([Cl:12])(=[O:14])=[O:15])[cH:6][cH:7]1)[CH2:8][C:9](=[O:10])[NH2:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)COc1ccccc1
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Name
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Type
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product
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Smiles
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NC(=O)COc1ccc(S(=O)(=O)Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |